molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

Cat. No.: B115511
CAS No.: 154748-67-1
M. Wt: 225.68 g/mol
InChI Key: WTSGWKNUHMEHOH-UHFFFAOYSA-N
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Description

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride (CAS: 154748-67-1) is a heterocyclic compound with the molecular formula C₉H₁₂ClN₅ and a molecular weight of 225.68 g/mol . Structurally, it consists of a 1,2,4-triazole ring linked via a methyl group to a 4-hydrazinophenyl moiety, with a hydrochloride salt stabilizing the hydrazine group. This compound is commercially available in varying quantities (e.g., 100 mg to 1 g) and is primarily used in pharmaceutical research, notably as a substrate in the synthesis of rizatriptan, a prescription drug for migraines . Its high purity (98%) and reactivity in nucleophilic substitution reactions make it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSGWKNUHMEHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633470
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212248-62-9, 154748-67-1
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212248-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Condensation of Hydrazine and Formamide

The reaction of hydrazine hydrate with excess formamide (≥4:1 molar ratio) at 160–180°C under atmospheric pressure yields 1,2,4-triazole in 92–98% purity. Key innovations include:

  • Slow addition of hydrazine : Introducing hydrazine below the surface of preheated formamide minimizes side reactions (e.g., 4-amino-1,2,4-triazole formation) by maintaining low intermediate concentrations.

  • Continuous ammonia removal : Volatile byproducts (NH₃, HCOOH) are expelled during reflux, shifting equilibrium toward triazole formation.

Representative Conditions

ParameterValue
Formamide:Hydrazine4:1 molar ratio
Temperature170°C ± 2°C
Reaction Time2–4 hours
Yield94–98%

Post-reaction, excess formamide is distilled under reduced pressure (<100 mm Hg), leaving crude 1,2,4-triazole, which is purified via recrystallization (ethyl acetate or methyl ethyl ketone).

Functionalization with the (4-Hydrazinophenyl)methyl Group

Introducing the hydrazine-substituted benzyl group at the triazole’s 1-position requires sequential alkylation and hydrazine derivatization.

Alkylation of 1,2,4-Triazole

1H-1,2,4-Triazole undergoes N-alkylation with 4-nitrobenzyl bromide in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (K₂CO₃, NaH).

Optimized Protocol

  • Substrate : 1,2,4-Triazole (1 equiv), 4-nitrobenzyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 75–82%

The nitro group in the resulting 1-(4-nitrobenzyl)-1H-1,2,4-triazole is subsequently reduced to an amine.

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine:

Catalytic Hydrogenation

ParameterValue
Catalyst10% Pd/C (5 wt%)
SolventEthanol
Pressure1 atm H₂
Temperature25°C
Yield90–95%

The intermediate 1-(4-aminobenzyl)-1H-1,2,4-triazole is isolated via filtration and solvent evaporation.

Conversion of Amine to Hydrazine

Diazotization followed by reduction introduces the hydrazine moiety:

  • Diazotization : Treat 1-(4-aminobenzyl)-1H-1,2,4-triazole with NaNO₂/HCl (0–5°C) to form the diazonium salt.

  • Reduction : React with NaN₃ or NH₂NH₂ (hydrazine) to yield 1-[(4-hydrazinophenyl)methyl]-1H-1,2,4-triazole.

Critical Parameters

  • Temperature control : <10°C prevents diazonium decomposition.

  • Hydrazine excess : 3–5 equiv ensures complete conversion.

  • Yield : 60–70% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Hydrochloride Salt Formation

The free base is treated with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt:

Procedure

  • Dissolve 1-[(4-hydrazinophenyl)methyl]-1H-1,2,4-triazole in ethanol.

  • Add concentrated HCl (1.1 equiv) dropwise at 0°C.

  • Stir for 1 hour, filter, and wash with cold ether.

  • Dry under vacuum to obtain white crystalline solid (Yield: 85–90%).

Emerging Methodologies and Innovations

Microwave-Assisted Alkylation

Shelke et al. demonstrated microwave-enhanced N-alkylation (150°C, 20 minutes) using ionic liquids, reducing reaction times from hours to minutes while maintaining yields >80%.

Continuous Flow Synthesis

Patent US4267347A highlights continuous processes for triazole production, suggesting adaptability for large-scale benzylation and salt formation.

Challenges and Optimization Opportunities

  • Hydrazine stability : The hydrazine group is prone to oxidation; inert atmospheres (N₂, Ar) and antioxidants (e.g., BHT) improve stability during storage.

  • Regioselectivity : Competing N2-alkylation in triazole can occur; silver nitrate additives favor N1-selectivity.

  • Purification : High solubility of intermediates complicates isolation; counterion exchange (e.g., converting to sulfate) may enhance crystallinity .

Chemical Reactions Analysis

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride serves as a versatile reagent in the synthesis of various bioactive compounds. Its hydrazine functional group allows for the formation of pyrazolylbenzyltriazoles, which exhibit dual biological activities such as anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of triazole compounds possess significant anticancer activity. For instance, a study indicated that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis through various biochemical pathways. The incorporation of hydrazine moieties enhances this activity due to their ability to form stable complexes with metal ions, which can be crucial in targeting cancer cells effectively .

Analytical Applications

This compound is also utilized in analytical chemistry for method development and validation. It is particularly relevant in Quality Control (QC) processes for pharmaceuticals.

Quality Control in Pharmaceuticals

In the context of Abbreviated New Drug Applications (ANDA), this compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its stability and defined chemical properties make it an ideal candidate for ensuring the accuracy and reliability of analytical methods used in drug formulation .

Agricultural Applications

The compound's potential extends into agricultural science where it can be used as a fungicide or herbicide. Research suggests that triazole derivatives can inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes.

Case Study: Fungicidal Properties

A study focusing on the synthesis of triazole-based fungicides highlighted that compounds similar to this compound exhibited effective antifungal activity against several plant pathogens. This application is critical for developing environmentally friendly agricultural practices while combating crop diseases .

Mechanism of Action

The mechanism of action of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact molecular pathways and targets are still under investigation, but it is known to be involved in the synthesis of pyrazolylbenzyltriazoles, which may play a role in its biological effects.

Comparison with Similar Compounds

1-(4-Hydrazinophenyl)methyl-1H-1,2,4-triazole Dihydrochloride

  • CAS : 212248-62-9
  • Molecular Formula : C₉H₁₁N₅·2HCl
  • Key Differences : This dihydrochloride derivative contains two equivalents of HCl, enhancing solubility in polar solvents. While structurally similar, it is discontinued commercially, limiting its current applications .

5-Bromo-2-methylphenylhydrazine Hydrochloride

  • CAS : 214915-80-7
  • Molecular Formula : C₇H₁₀BrClN₂
  • Key Differences : Lacks the triazole ring but shares the hydrazine moiety. Used in agrochemical synthesis due to bromine’s electron-withdrawing properties, which enhance stability in harsh reaction conditions .

Triazole-Based Pharmaceuticals and Agrochemicals

Letrozole

  • Structure: 1-(4-Cyanobenzyl)-1H-1,2,4-triazole
  • Application : Anticancer drug (aromatase inhibitor).
  • Comparison: Replaces the hydrazine group with a cyano substituent, enabling selective enzyme inhibition. Synthesized via nucleophilic substitution, achieving 59–70% yields .

Flusilazole

  • CAS : 85509-19-9
  • Structure : bis(4-Fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane
  • Application : Broad-spectrum fungicide.
  • Key Differences : Incorporates a silicon atom and fluorinated aromatic rings, enhancing lipophilicity and antifungal activity. Molecular weight (315.4 g/mol) is higher due to the silyl group .

Propiconazole

  • CAS : 60207-90-1
  • Structure : 1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
  • Application : Agricultural fungicide.
  • Key Differences : Contains a dioxolane ring and chlorinated phenyl groups, improving systemic absorption in plants. Higher molecular weight (406.3 g/mol) and lower water solubility compared to the target compound .

Physicochemical and Reactivity Comparisons

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
Target Compound 154748-67-1 C₉H₁₂ClN₅ 225.68 Pharmaceutical synthesis High nucleophilicity due to hydrazine group
1-(4-Hydrazinophenyl)methyl-1H-1,2,4-triazole Dihydrochloride 212248-62-9 C₉H₁₁N₅·2HCl 298.60 Discontinued Enhanced solubility in polar solvents
Flusilazole 85509-19-9 C₁₆H₁₅F₂N₃Si 315.4 Fungicide Silicon moiety increases membrane permeability
Propiconazole 60207-90-1 C₁₉H₁₇Cl₂N₃O₃ 406.3 Agricultural fungicide Chlorine atoms enhance persistence in soil

Biological Activity

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride (CAS No. 154748-67-1) is a synthetic compound characterized by a triazole ring linked to a hydrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

  • Molecular Formula : C9H12ClN5
  • Molecular Weight : 225.68 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Sparingly soluble in water

The biological activity of this compound is thought to involve interference with critical cellular processes associated with tumor growth and survival. Although specific molecular targets remain under investigation, the compound is believed to affect pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds containing the triazole moiety exhibit significant antitumor properties. For instance, studies have shown that related triazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, a derivative of triazole exhibited an IC50 value of 6.2 μM against HCT-116 cells, suggesting strong cytotoxic potential .

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activities. Triazole derivatives have been reported to possess antibacterial and antifungal properties. Specifically, studies on similar compounds have highlighted their effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazoles and tested their effects on human cancer cell lines. The study found that certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells. For example:

  • Compound A : IC50 = 12 μM against MCF-7 cells.
  • Compound B : IC50 = 8 μM against HCT-116 cells.

These findings suggest that modifications to the hydrazine and triazole components can enhance biological activity .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that:

  • Compound C : Effective against Staphylococcus aureus with an MIC of 25 μg/mL.
  • Compound D : Displayed antifungal activity against Candida albicans with an MIC of 15 μg/mL.

These results support the potential use of triazole derivatives in treating infections caused by resistant strains .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against bacterial strains
AntifungalEffective against fungal strains

Q & A

Q. What are the established synthetic routes for 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride, and what key reaction parameters influence yield?

The compound can be synthesized via hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde in the presence of a catalyst, followed by hydrazine functionalization of the benzyl group. A critical step involves optimizing the stoichiometry of thionyl chloride (SOCl₂) to ensure complete conversion of the hydroxymethyl intermediate to the chloromethyl derivative, which is subsequently reacted with 4-hydrazinophenyl derivatives. Reaction temperature (typically 60–80°C) and solvent choice (e.g., ethanol or DMF) significantly affect yield and purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns on the triazole ring and hydrazine-phenyl linkage.
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N–H stretching) and 1600–1650 cm1^{-1} (C=N/C–N vibrations) validate hydrazine and triazole moieties.
  • HRMS : Exact mass analysis ensures molecular formula consistency (C9_9H11_{11}N5_5) and detects isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The hydrazine-phenyl-triazole scaffold is studied for its potential as a:

  • Metal-chelating agent : Binds transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or inhibitory applications.
  • Antimicrobial precursor : Modifications at the hydrazine group (e.g., Schiff base formation) enhance activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in:

  • Assay conditions : Standardize parameters like pH, solvent (DMSO vs. aqueous buffers), and cell lines.
  • Structural impurities : Use LC-MS to rule out byproducts (e.g., unreacted hydrazine or triazole intermediates).
  • Dose-response curves : Validate IC50_{50} values using orthogonal assays (e.g., fluorescence vs. colorimetric) .

Q. What computational methods are effective in predicting the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Models electron distribution in the triazole-hydrazine system to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screens against COX-2 or cytochrome P450 enzymes to identify binding modes.
  • MD simulations : Assess stability of metal complexes in aqueous environments .

Q. What strategies improve regioselectivity during functionalization of the triazole ring?

  • Protecting groups : Temporarily block N1 or N4 positions using tert-butyl or acetyl groups to direct substitution.
  • Catalytic control : Use Pd-mediated cross-coupling for C–H activation at specific positions .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C (TGA data), with HCl release detected via FT-IR.
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent hydrazine oxidation.
  • pH-dependent degradation : Hydrolyzes in acidic conditions (pH < 3) to form benzaldehyde derivatives .

Q. What methodologies enable the design of analogs for structure-activity relationship (SAR) studies?

  • Click chemistry : Introduce azide-alkyne cycloadditions to append functional groups (e.g., fluorophores).
  • Schiff base formation : React hydrazine with substituted benzaldehydes to explore electronic effects on bioactivity.
  • Halogenation : Introduce Cl or Br at the phenyl ring to modulate lipophilicity and target affinity .

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